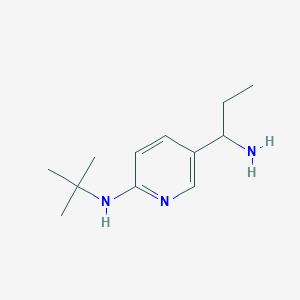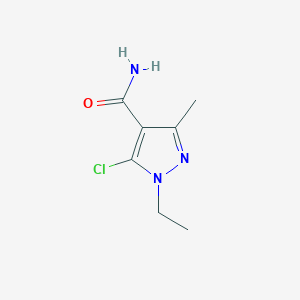
5-Chloro-1-ethyl-3-methyl-1H-pyrazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-1-ethyl-3-methyl-1H-pyrazole-4-carboxamide is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-1-ethyl-3-methyl-1H-pyrazole-4-carboxamide typically involves the reaction of 4-chloro-3-methylpyrazole with ethyl bromoacetate in the presence of a base. This reaction yields 4-chloro-3-ethyl-1-methylpyrazole, which is then reacted with formic acid and a catalyst to produce the desired compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
5-Chloro-1-ethyl-3-methyl-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions include various substituted pyrazoles, amines, and carboxylic acids, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
5-Chloro-1-ethyl-3-methyl-1H-pyrazole-4-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound is used in the study of enzyme inhibition and receptor binding.
Industry: It is used in the production of agrochemicals and materials with specific properties
Mecanismo De Acción
The mechanism of action of 5-Chloro-1-ethyl-3-methyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, inhibiting their activity or altering their function. This interaction can lead to various biological effects, including antimicrobial and anticancer activities .
Comparación Con Compuestos Similares
Similar Compounds
- 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid
- 3-Methyl-1-phenyl-1H-pyrazole-5-ol
- 1-Methyl-3-ethyl-4-chloro-5-pyrazolecarboxylic acid
Uniqueness
5-Chloro-1-ethyl-3-methyl-1H-pyrazole-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C7H10ClN3O |
|---|---|
Peso molecular |
187.63 g/mol |
Nombre IUPAC |
5-chloro-1-ethyl-3-methylpyrazole-4-carboxamide |
InChI |
InChI=1S/C7H10ClN3O/c1-3-11-6(8)5(7(9)12)4(2)10-11/h3H2,1-2H3,(H2,9,12) |
Clave InChI |
CIHBEUXXHYRACQ-UHFFFAOYSA-N |
SMILES canónico |
CCN1C(=C(C(=N1)C)C(=O)N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-Butyl 5-formyl-2-azabicyclo[4.1.0]heptane-2-carboxylate](/img/structure/B15229876.png)
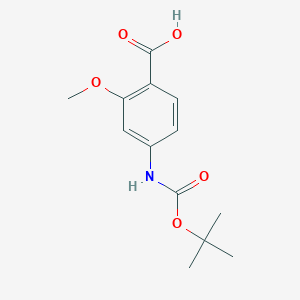
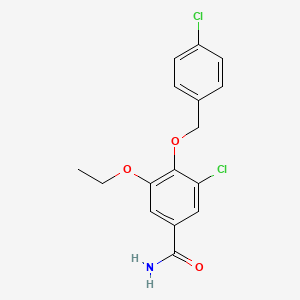
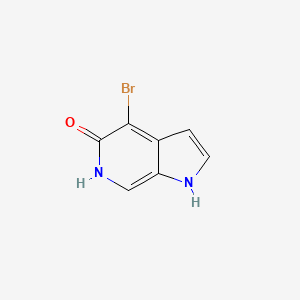
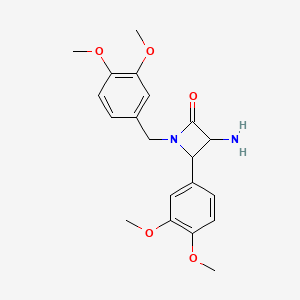
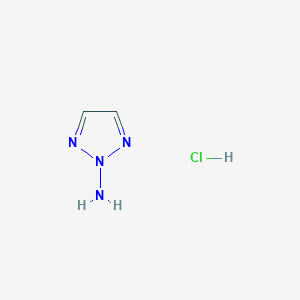
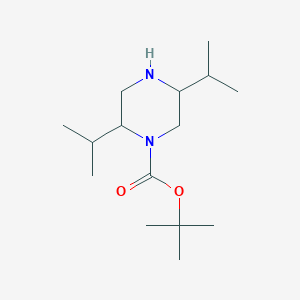
![3-Methylidenebicyclo[3.2.1]octan-8-ol](/img/structure/B15229913.png)
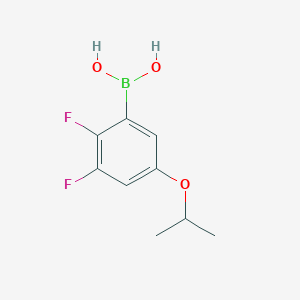
![(7S,8aS)-7-Hydroxyhexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B15229926.png)
![Benzyl 2-(hydroxymethyl)-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B15229936.png)

![tert-Butyl 4-methyl-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate](/img/structure/B15229952.png)
